3-Bromo-5-(difluoromethyl)-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C3HBrF2N2O |
|---|---|
Molecular Weight |
198.95 g/mol |
IUPAC Name |
3-bromo-5-(difluoromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C3HBrF2N2O/c4-3-7-2(1(5)6)9-8-3/h1H |
InChI Key |
OGOIIWMNXGCOMS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NO1)Br)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(difluoromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-5-(difluoromethyl)benzonitrile with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the oxadiazole ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(difluoromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Cyclization Reactions: The oxadiazole ring can be formed or modified through cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Agricultural Applications
Microbiocidal Activity
One of the primary applications of 3-bromo-5-(difluoromethyl)-1,2,4-oxadiazole is in agriculture as a microbiocide. It has been shown to possess fungicidal properties that are effective against a range of phytopathogenic fungi. These compounds can be utilized to protect crops from diseases caused by fungi, thereby enhancing agricultural productivity. The use of oxadiazole derivatives has been documented in various patents, indicating their potential as active ingredients in agrochemical formulations aimed at controlling plant pests and pathogens .
Environmental Safety and Efficacy
The compounds derived from oxadiazoles exhibit excellent biological activity even at low application rates. They are characterized by their systemic properties, which allow them to protect not just the treated plants but also new growth from fungal infections. This makes them environmentally friendly options for sustainable agriculture . Moreover, these compounds have shown effectiveness against various pathogens such as Aspergillus spp., Botrytis spp., and Candida spp., which are known to affect both crops and stored food products .
Pharmaceutical Applications
Cancer Treatment
Research indicates that oxadiazole derivatives, including 3-bromo-5-(difluoromethyl)-1,2,4-oxadiazole, can act as potent activators of caspases and inducers of apoptosis in cancer cells. This property is particularly beneficial in treating drug-resistant cancer types such as breast and prostate cancer. Studies have demonstrated that these compounds can effectively induce cell death in resistant cancer cells where traditional therapies fail .
Histone Deacetylase Inhibition
Another significant application is the development of selective inhibitors for histone deacetylase 6 (HDAC6). Compounds containing difluoromethyl-1,2,4-oxadiazole moieties have shown remarkable selectivity for HDAC6 over other HDACs, making them promising candidates for therapeutic interventions in neuropathies and certain cancers . Their mechanism involves forming stable enzyme-inhibitor complexes that enhance their efficacy while minimizing side effects associated with less selective inhibitors .
Materials Science Applications
Development of Functional Materials
The unique chemical structure of 3-bromo-5-(difluoromethyl)-1,2,4-oxadiazole lends itself to applications in materials science as well. Its properties can be utilized in the synthesis of advanced materials with specific functionalities such as enhanced thermal stability or chemical resistance. Research into oxadiazoles has led to innovations in coatings and polymers that require durability under harsh conditions .
Summary Table of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Agriculture | Microbiocidal agent for crop protection | Effective against phytopathogenic fungi |
| Active ingredient in agrochemical formulations | Environmentally safe and low application rates | |
| Pharmaceuticals | Inducers of apoptosis in cancer treatment | Targeting drug-resistant cancer cells |
| Selective HDAC6 inhibitors | Reduced side effects compared to traditional drugs | |
| Materials Science | Development of advanced coatings | Enhanced thermal stability and chemical resistance |
Mechanism of Action
The mechanism of action of 3-Bromo-5-(difluoromethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
3-Bromo-5-(trifluoromethyl)-1,2,4-oxadiazole
- Structural Difference : Replaces the -CF₂H group with -CF₃.
- Biological Activity: A closely related compound, 5-(trifluoromethyl)-1,2,4-oxadiazole derivative XII6, demonstrated exceptional fungicidal activity (50% control at 0.780 mg/L against P. pachyrhizi), outperforming azoxystrobin .
- Synthetic Considerations : The trifluoromethyl group may require specialized fluorination reagents, increasing synthesis complexity compared to difluoromethyl derivatives .
5-Methyl-1,2,4-oxadiazole Derivatives
- Example : 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole (Molecular Weight: 239.07 g/mol) .
- Key Differences :
- The methyl group (-CH₃) lacks the electron-withdrawing effects of -CF₂H or -CF₃, reducing electrophilicity and metabolic stability.
- Activity : Methyl-substituted oxadiazoles are often explored for anticancer and antimicrobial applications but may exhibit lower bioactivity compared to halogenated analogues .
1,3,4-Oxadiazole Analogues
- Structural Comparison : 1,3,4-Oxadiazoles differ in ring atom positioning, altering electronic properties and reactivity.
- Biological Relevance: 1,3,4-Oxadiazoles are noted for anticholinesterase activity, but 1,2,4-oxadiazoles like the target compound often show superior selectivity in enzyme inhibition due to conformational rigidity .
Physicochemical and Energetic Properties
- Density and Stability: Bromine and fluorine substituents increase molecular density and thermal stability.
- Comparative Data :
| Compound | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|
| 3-Bromo-5-(difluoromethyl)-1,2,4-oxadiazole | ~216.94 | -Br, -CF₂H | High electrophilicity, moderate lipophilicity |
| 3-Bromo-5-(trifluoromethyl)-1,2,4-oxadiazole | 216.94 | -Br, -CF₃ | Enhanced lipophilicity, fungicidal activity |
| 5-Methyl-1,2,4-oxadiazole derivatives | ~150–250 | -CH₃, -Br (variable) | Lower metabolic stability, versatile synthesis |
Antifungal and Nematicidal Activity
- 1,2,4-Oxadiazoles with amide fragments (e.g., SDH inhibitors) show dual antifungal-nematicidal activity. The difluoromethyl group in the target compound may enhance target binding compared to non-halogenated derivatives .
- Comparison: A trifluoromethyl-substituted oxadiazole (XII6) achieved 50% fungal control at 0.780 mg/L, whereas azoxystrobin (a non-oxadiazole fungicide) failed at the same concentration .
Enzyme Inhibition
Anticancer Potential
- While 1,2,4-triazole derivatives show cytotoxic activity against HCT-116 colon carcinoma cells (comparable to vinblastine), 1,2,4-oxadiazoles are less explored in oncology. The bromine atom in the target compound could facilitate DNA intercalation or kinase inhibition, warranting further study .
Biological Activity
3-Bromo-5-(difluoromethyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention due to its diverse biological activities. Compounds containing the oxadiazole ring are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of 3-Bromo-5-(difluoromethyl)-1,2,4-oxadiazole, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to 3-Bromo-5-(difluoromethyl)-1,2,4-oxadiazole have shown promising in vitro cytotoxicity against various cancer cell lines. In one study, a related oxadiazole derivative demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) .
Table 1: Cytotoxicity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Bromo-5-(difluoromethyl)-1,2,4-oxadiazole | HeLa | TBD |
| Related Oxadiazole Derivative | HT-29 | 92.4 |
| Another Oxadiazole Derivative | MCF-7 | TBD |
Antimicrobial Activity
The antimicrobial potential of oxadiazoles is well-documented. Specifically, compounds with the oxadiazole scaffold have shown efficacy against bacteria and fungi. A study highlighted that certain oxadiazoles exhibit strong antibacterial activity against multi-drug resistant strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Efficacy of Oxadiazoles
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Bromo-5-(difluoromethyl)-1,2,4-oxadiazole | E. coli | TBD |
| Another Oxadiazole Derivative | S. aureus | TBD |
Antiparasitic Activity
Oxadiazoles have also been explored for their antiparasitic properties. Notably, some derivatives have shown activity against Plasmodium falciparum, the causative agent of malaria. A study reported that specific oxadiazole derivatives had IC50 values less than 40 nM against drug-sensitive and multi-drug resistant strains . This highlights the potential for developing new antimalarial agents based on the oxadiazole framework.
Structure-Activity Relationships (SAR)
The biological activity of oxadiazoles is significantly influenced by their structural features. Substituents on the oxadiazole ring can enhance or diminish activity. For instance:
- The presence of halogens (like bromine or fluorine) often increases lipophilicity and cellular uptake.
- Modifications at positions 2 and 5 of the oxadiazole ring are crucial for optimizing pharmacological profiles .
Figure 1: Structure-Activity Relationship Overview
SAR Overview
Case Studies
Several case studies have demonstrated the effectiveness of oxadiazoles in therapeutic applications:
- Anticancer Study : A derivative was tested against various cancer lines showing variable degrees of activity with some compounds outperforming standard chemotherapeutics .
- Antimicrobial Trials : In clinical trials, certain oxadiazoles exhibited significant antibacterial effects in patients with resistant infections .
- Antimalarial Research : A novel class of slow-action antiplasmodial agents based on the oxadiazole structure was identified through structure-activity relationship studies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-5-(difluoromethyl)-1,2,4-oxadiazole, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and acylating agents. For brominated derivatives like 3-Bromo-5-(difluoromethyl)-1,2,4-oxadiazole, halogenated acyl chlorides or fluorinated reagents can be used. A two-step approach is recommended: (1) Prepare the amidoxime intermediate via hydroxylamine treatment of a nitrile precursor, and (2) cyclize with a difluoromethyl-containing acyl chloride under basic conditions (e.g., pyridine). Optimization may involve adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and reaction time to minimize side reactions .
Q. How can spectroscopic techniques (e.g., NMR, IR) and mass spectrometry be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons and carbons adjacent to electronegative groups (Br, F). The difluoromethyl group (-CF₂H) shows a characteristic triplet in ¹H NMR (~δ 6.0–7.0 ppm) due to coupling with fluorine. Bromine's deshielding effect shifts aromatic protons downfield.
- IR Spectroscopy : Confirm the oxadiazole ring via C=N stretching (~1600 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).
- HRMS : Validate molecular formula (e.g., C₃HBrF₂N₂O) with <2 ppm error. Purity can be assessed via HPLC with a C18 column and acetonitrile/water gradient .
Q. What biological activities are associated with 1,2,4-oxadiazole derivatives, and how does bromine/difluoromethyl substitution influence these properties?
- Methodological Answer : 1,2,4-oxadiazoles exhibit antimicrobial, anticancer, and pesticidal activities. Bromine enhances electrophilicity, improving binding to biological targets (e.g., enzyme active sites), while difluoromethyl groups increase metabolic stability and lipophilicity. For example, brominated oxadiazoles show potent inhibition of TIP47 (an IGF-II receptor-binding protein) in cancer cells. Researchers should screen cytotoxicity via MTT assays and validate target engagement using SPR or fluorescence polarization .
Advanced Research Questions
Q. How do solvent effects and substituent electronic properties influence the reaction kinetics of 3-Bromo-5-(difluoromethyl)-1,2,4-oxadiazole in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) stabilize transition states in SNAr reactions by solvating the leaving group (Br⁻). The electron-withdrawing difluoromethyl group activates the oxadiazole ring for substitution. Kinetic studies (e.g., UV-Vis monitoring at 300–400 nm) can track reaction progress. Computational DFT analysis (e.g., Gaussian 09) of Fukui indices identifies electrophilic hotspots on the ring .
Q. What computational strategies (e.g., DFT, wavefunction analysis) are effective in predicting the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set calculates HOMO-LUMO gaps, electrostatic potential surfaces, and bond dissociation energies. Multiwfn software visualizes electron localization function (ELF) and Laplacian of electron density (∇²ρ) to assess ring aromaticity and substituent effects. MD simulations can model interactions with biological targets (e.g., enzymes) .
Q. How can researchers resolve contradictions in reported bioactivity data for halogenated 1,2,4-oxadiazoles across different cell lines or organisms?
- Methodological Answer : Discrepancies may arise from variations in cell membrane permeability, metabolic degradation, or off-target effects. Cross-validate results using orthogonal assays (e.g., Western blotting for apoptosis markers alongside cytotoxicity assays). Structure-activity relationship (SAR) studies should systematically modify substituents (e.g., replacing Br with Cl or CF₃) to isolate contributing factors .
Q. What safety precautions are critical when handling 3-Bromo-5-(difluoromethyl)-1,2,4-oxadiazole in laboratory settings?
- Methodological Answer : The compound is likely harmful if inhaled or absorbed (similar to brominated analogs in ). Use fume hoods, nitrile gloves, and eye protection. Store under inert atmosphere (N₂ or Ar) at –20°C to prevent degradation. Monitor for HF release during hydrolysis by installing scrubbers and pH-neutralizing traps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
